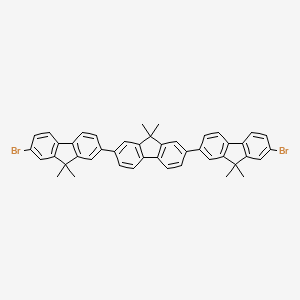

alpha,omega-Dibromoter(9,9'-dimethyl)fluorene

Description

Properties

Molecular Formula |

C45H36Br2 |

|---|---|

Molecular Weight |

736.6 g/mol |

IUPAC Name |

2,7-bis(7-bromo-9,9-dimethylfluoren-2-yl)-9,9-dimethylfluorene |

InChI |

InChI=1S/C45H36Br2/c1-43(2)37-19-25(27-9-15-33-35-17-11-29(46)23-41(35)44(3,4)39(33)21-27)7-13-31(37)32-14-8-26(20-38(32)43)28-10-16-34-36-18-12-30(47)24-42(36)45(5,6)40(34)22-28/h7-24H,1-6H3 |

InChI Key |

BQLIBLLKSWWWGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)Br)C6=C1C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(C)C)C=C(C=C9)Br)C |

Origin of Product |

United States |

Preparation Methods

Methylation of 2,7-Dibromo-9-fluorenone

This method begins with 2,7-dibromo-9-fluorenone, where the ketone group at the 9-position is converted into a geminal dimethyl group. The reaction employs dimethylsulfate as the methylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The process is highly exothermic, requiring precise temperature control to mitigate side reactions such as over-methylation or decomposition. After the reaction, the crude product undergoes crystallization and filtration to isolate pure 2,7-dibromo-9,9-dimethylfluorene.

A key advantage of this route is its direct use of a pre-brominated precursor, ensuring regioselectivity at the 2,7-positions. However, the exothermic nature of the methylation step demands specialized equipment for thermal management.

Bromination of 9,9-Dimethylfluorene

An alternative approach involves synthesizing 9,9-dimethylfluorene first, followed by bromination. The methylation step utilizes dimethyl carbonate under basic conditions, as described in a recent patent. This method avoids harsh reagents and achieves high yields by leveraging the nucleophilic reactivity of the fluorene’s benzylic protons.

Subsequent bromination at the 2,7-positions is performed using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The electron-rich aromatic rings of 9,9-dimethylfluorene direct electrophilic substitution to the 2 and 7 positions, yielding the target compound. Purification via column chromatography or recrystallization ensures high purity.

This method benefits from modularity, allowing independent optimization of methylation and bromination steps. However, bromination efficiency may vary depending on the electron-donating effects of the 9,9-dimethyl groups.

Direct Alkylation of 2,7-Dibromofluorene

In this pathway, 2,7-dibromofluorene is alkylated at the 9-position using methyl bromide (CH₃Br) under strongly basic conditions. A mixture of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) deprotonates the benzylic protons, enabling nucleophilic attack on methyl bromide to form the 9,9-dimethyl derivative.

While this method mirrors established fluorene alkylation protocols, the use of methyl bromide poses safety and environmental concerns. Modifications using greener methylating agents, such as dimethyl carbonate , have been proposed to address these issues.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Methylation of 9-fluorenone | 2,7-Dibromo-9-fluorenone | Dimethylsulfate, Lewis acid | High regioselectivity | Exothermic reaction management |

| Bromination of 9,9-dimethylfluorene | Fluorene | Dimethyl carbonate, Br₂ | Modular and scalable | Potential over-bromination |

| Direct alkylation | 2,7-Dibromofluorene | Methyl bromide, KOH/DMSO | Straightforward alkylation | Toxicity of methyl bromide |

Chemical Reactions Analysis

Types of Reactions: Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

Substitution: Various substituted fluorenes

Oxidation: Fluorenone, fluorenic acid

Reduction: 9,9-dimethylfluorene

Scientific Research Applications

Alpha,omega-Dibromoter(9,9’-dimethyl)fluorene has several applications in scientific research:

Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaics (OPVs) and OLEDs.

Material Science: The compound is utilized in the development of materials with high electron mobility and stability, essential for electronic devices.

Chemical Research: It serves as a building block in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of alpha,omega-Dibromoter(9,9’-dimethyl)fluorene in organic electronics involves its ability to participate in π-electron conjugation. This property enhances its electron delocalization and fluorescent characteristics, making it suitable for use in OLEDs and other optoelectronic devices. The molecular targets include the active sites in the polymer matrix where the compound integrates to form conductive pathways .

Comparison with Similar Compounds

Substituent Effects

9,9-Dimethylfluorene Derivatives :

- alpha,omega-Dibromoter(9,9'-dimethyl)fluorene vs. 9,9-Dimethyl-2,7-dibromofluorene :

Both compounds share the 9,9-dimethyl substitution, which stabilizes the fluorene core and reduces aggregation in solid-state applications. Bromination at the 2,7-positions enhances reactivity for Suzuki or Stille couplings, critical for synthesizing conjugated polymers . - DM-B and DM-G (spiroacridine-fluorene derivatives) :

These derivatives integrate 9,9-dimethylfluorene with spiroacridine groups, achieving photoluminescence quantum efficiencies (PLQEs) >90% in OLEDs. Their higher rigidity and intramolecular charge transfer outperform simpler dimethylfluorene-brominated analogs .

- alpha,omega-Dibromoter(9,9'-dimethyl)fluorene vs. 9,9-Dimethyl-2,7-dibromofluorene :

Alkyl-Substituted Dibromofluorenes :

- 2,7-Dibromo-9,9-dioctylfluorene (DBDOF) :

The octyl chains improve solubility in organic solvents but reduce electron mobility (0.05 cm²/V·s) compared to methyl-substituted derivatives due to increased steric bulk . - 2,7-Dibromo-9,9-dihexylfluorene :

Hexyl substituents balance solubility and charge transport, achieving intermediate performance in organic photovoltaics (PCE ~5%) .

- 2,7-Dibromo-9,9-dioctylfluorene (DBDOF) :

Spirobifluorene Derivatives

- 2,7-Dipyrene-9,9′-spirobifluorene (SDPF) :

Compared to 2,7-dipyrene-9,9′-dimethylfluorene (DPF), SDPF exhibits a red-shifted emission (Δλ = 4 nm in ground state) due to spiroconjugation and enhanced π-orbital overlap. This structural difference improves exciton delocalization in light-emitting applications .

Optical and Electronic Properties

Absorption and Emission

- This compound :

Absorbs at ~388 nm (attributed to the fluorene core) and emits at ~497–515 nm. The 9,9-dimethyl groups suppress aggregation-induced quenching, enhancing solid-state fluorescence . - Comparison with 9,9-Dioctyl-2,7-dibromofluorene :

The octyl-substituted analog shows a 10 nm red-shift in emission (λₑₘ = 521–535 nm) due to extended conjugation and reduced bandgap (Eg ≈ 2.8 eV) .

Charge Transport

- Electron Mobility :

Data Tables

Table 1: Key Properties of Dibrominated Fluorene Derivatives

Table 2: Performance in OLEDs

| Emitter | PLQE (%) | EQEmax (%) | Efficiency Roll-off | Reference |

|---|---|---|---|---|

| DM-B (9,9-dimethyl) | >90 | 27.4 | <10% at 1000 cd/m² | |

| 3tDMG (spiroacridine) | 85 | 20.2 | ~15% at 1000 cd/m² |

Biological Activity

Alpha, omega-Dibromoter(9,9'-dimethyl)fluorene, also known as 2,7-dibromo-9,9-dimethyl-9H-fluorene, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity based on available literature, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula : C15H12Br2

- Molecular Weight : 360.06 g/mol

- Melting Point : 177-181 °C

The structure features two bromine atoms attached to a fluorene backbone, which is known for its stability and potential applications in organic electronics and materials science .

Biological Activity Overview

Research into the biological activity of alpha, omega-Dibromoter(9,9'-dimethyl)fluorene has primarily focused on its effects on cellular processes and potential toxicity. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of dibromofluorenes. A notable study reported that dibromofluorene derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of alpha, omega-Dibromoter(9,9'-dimethyl)fluorene on human cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer cells while showing lower toxicity towards normal cells. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating a moderate level of cytotoxicity .

The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound .

Table 1: Antimicrobial Activity of Alpha, Omega-Dibromoter(9,9'-dimethyl)fluorene

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Bacillus subtilis | 12 | 75 µg/mL |

| Escherichia coli | 8 | Not effective |

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 30 |

| MCF-7 | 20 | 25 |

| A549 | 10 | 35 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Organic Chemistry explored the antibacterial properties of dibromofluorene derivatives. The researchers synthesized various derivatives and tested their efficacy against multiple bacterial strains. Results indicated that modifications to the fluorene structure significantly influenced antimicrobial potency .

- Cytotoxicity Analysis in Cancer Research : In a recent publication focusing on novel anticancer agents, alpha, omega-Dibromoter(9,9'-dimethyl)fluorene was included in a panel of compounds tested for cytotoxic effects against human cancer cells. The study concluded that this compound could serve as a lead compound for further development in cancer therapeutics due to its selective toxicity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.